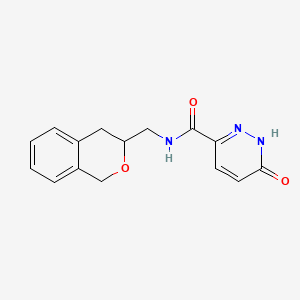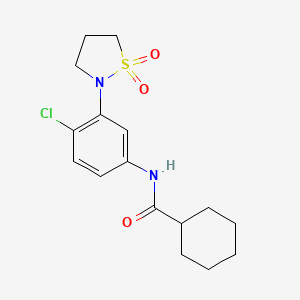
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide, also known as CCT251545, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a therapeutic agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. In
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives are known for their potent antimicrobial properties. They can be synthesized and modified to produce molecules with strong activity against various bacterial and fungal pathogens . This makes them valuable in the development of new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.
Anticancer Activity
Some thiazole compounds have demonstrated promising anticancer properties. They can interfere with the proliferation of cancer cells and induce apoptosis, making them potential candidates for anticancer drug development . Research into the specific mechanisms of action is ongoing, with the aim of creating more effective and targeted therapies.
Anti-Inflammatory Activity
The anti-inflammatory properties of thiazole derivatives make them useful in the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response and have been incorporated into the structure of drugs like meloxicam, which is used to treat conditions such as arthritis .
Antidiabetic Activity
Thiazoles have been explored for their potential in managing diabetes. They can act on various targets within the metabolic pathways involved in diabetes, offering a new approach to controlling blood sugar levels and managing the disease’s progression .
Antihypertensive Activity
Compounds containing thiazole moieties have shown antihypertensive effects, which are beneficial in the treatment of high blood pressure. By affecting vascular smooth muscle function and influencing the renin-angiotensin system, these compounds can help in regulating blood pressure .
Neuroprotective Activity
Thiazole derivatives have been investigated for their neuroprotective effects, which could be valuable in treating neurodegenerative diseases like Alzheimer’s. They may help in preserving neuronal function and preventing cognitive decline .
Antioxidant Activity
The antioxidant properties of thiazoles are significant in combating oxidative stress, which is implicated in various diseases and aging processes. They can neutralize free radicals and protect cells from oxidative damage .
Hepatoprotective Activity
Research has indicated that thiazole derivatives can offer protection to the liver, potentially treating or preventing liver diseases. They may exert this effect by reducing oxidative stress and inflammation in hepatic tissues .
Propriétés
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-14-8-7-13(18-16(20)12-5-2-1-3-6-12)11-15(14)19-9-4-10-23(19,21)22/h7-8,11-12H,1-6,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBKONMEPXIYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2883037.png)
![N-(4-ethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883041.png)
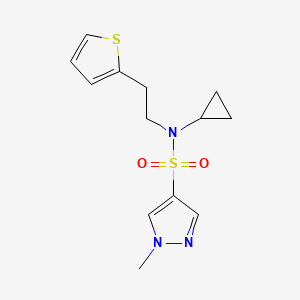
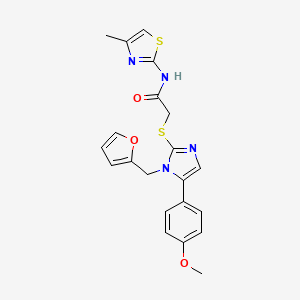
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(naphthalen-1-yl)propan-1-one](/img/structure/B2883045.png)
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2883046.png)
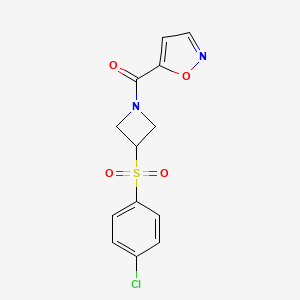
![methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate](/img/structure/B2883049.png)

![3-isopentyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883052.png)
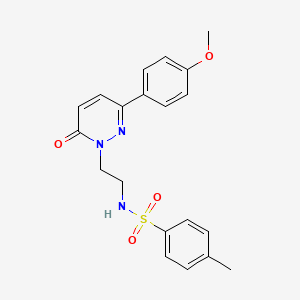
![2-((2-chlorobenzyl)thio)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2883054.png)
![(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone](/img/structure/B2883057.png)
